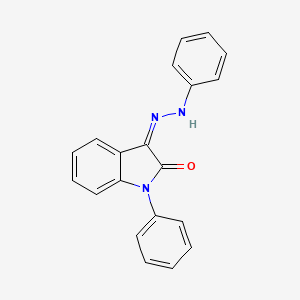![molecular formula C15H9N3O5 B7786121 (4E)-4-[(3-nitrophenyl)hydrazinylidene]isochromene-1,3-dione](/img/structure/B7786121.png)
(4E)-4-[(3-nitrophenyl)hydrazinylidene]isochromene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(4E)-4-[(3-nitrophenyl)hydrazinylidene]isochromene-1,3-dione” is a chemical substance that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound with the identifier “(4E)-4-[(3-nitrophenyl)hydrazinylidene]isochromene-1,3-dione” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of specific reagents to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of the compound with the identifier “this compound” may involve large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The exact methods used can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions: The compound with the identifier “(4E)-4-[(3-nitrophenyl)hydrazinylidene]isochromene-1,3-dione” can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical structure of the compound and the conditions under which they are carried out.
Common Reagents and Conditions: Common reagents used in the reactions involving the compound with the identifier “this compound” include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products: The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific type of reaction and the reagents used. These products can vary widely and are often characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
The compound with the identifier “(4E)-4-[(3-nitrophenyl)hydrazinylidene]isochromene-1,3-dione” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological mechanisms. In industry, the compound can be used in the production of materials, pharmaceuticals, or other chemical products.
Mechanism of Action
The mechanism of action of the compound with the identifier “(4E)-4-[(3-nitrophenyl)hydrazinylidene]isochromene-1,3-dione” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The detailed mechanism of action is often studied using biochemical and molecular biology techniques.
Comparison with Similar Compounds
Similar Compounds: The compound with the identifier “(4E)-4-[(3-nitrophenyl)hydrazinylidene]isochromene-1,3-dione” can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with similar chemical structures or functional groups.
Uniqueness: The uniqueness of the compound with the identifier “this compound” lies in its specific chemical properties and potential applications. By comparing it with similar compounds, researchers can better understand its advantages and limitations in various contexts.
Conclusion
The compound with the identifier “this compound” is a versatile chemical substance with significant potential in scientific research and industrial applications. Its unique properties and diverse range of reactions make it a valuable tool for researchers and manufacturers alike.
Properties
IUPAC Name |
(4E)-4-[(3-nitrophenyl)hydrazinylidene]isochromene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O5/c19-14-12-7-2-1-6-11(12)13(15(20)23-14)17-16-9-4-3-5-10(8-9)18(21)22/h1-8,16H/b17-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUCZGVNPNWRFQ-GHRIWEEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N\NC3=CC(=CC=C3)[N+](=O)[O-])/C(=O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-[(4-methoxyphenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786050.png)

![(3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786062.png)
![(3Z)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786065.png)
![(3Z)-3-[(3,5-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786073.png)
![(3Z)-3-[(2,5-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786074.png)
![(3Z)-3-[(4-nitrophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786078.png)
![(3Z)-3-[(4-chlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786085.png)
![(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B7786096.png)
![(3E)-3-[(4-bromophenyl)hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786103.png)
![(3E)-3-(phenylhydrazinylidene)-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-one](/img/structure/B7786113.png)
![ethyl N-[2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786124.png)
![ethyl N-[(2Z)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786130.png)
